

Spectroscopic Characterization of (R)-2-Aminoheptanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: (R)-2-Aminoheptanoic acid

Cat. No.: B554690

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This technical guide provides a comprehensive overview of the key spectroscopic data for **(R)-2-Aminoheptanoic acid**, a non-proteinogenic alpha-amino acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Disclaimer: Complete, publicly-archived experimental spectra for **(R)-2-Aminoheptanoic acid** are not readily available. The data presented in the following tables are predicted values based on established principles of spectroscopy and data from structurally similar compounds. These values are intended to serve as a reference for identification and characterization.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for **(R)-2-Aminoheptanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **(R)-2-Aminoheptanoic Acid**

Solvent: D_2O , Reference: TSP at 0.00 ppm

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.75	Triplet (t)	1H	α -CH
~1.85	Multiplet (m)	2H	β -CH ₂
~1.30	Multiplet (m)	6H	γ , δ , ϵ -CH ₂
~0.88	Triplet (t)	3H	ζ -CH ₃

Table 2: Predicted ¹³C NMR Data for **(R)-2-Aminoheptanoic Acid**Solvent: D₂O, Reference: TSP

Chemical Shift (δ , ppm)	Carbon Assignment
~178	C=O (Carboxylate)
~56	α -C
~33	β -C
~31	δ -C
~25	γ -C
~22	ϵ -C
~14	ζ -C

Note: ¹³C chemical shift data for DL-2-aminoheptanoic acid has been previously reported, supporting the basis for these predicted values.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands for **(R)-2-Aminoheptanoic Acid**

Sample State: Solid (zwitterionic form)

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3200-2800	Strong, Broad	N-H Stretch	Ammonium (-NH ₃ ⁺)
3000-2500	Broad, Variable	O-H Stretch	Carboxylic Acid (H-bonding)
2955, 2925, 2855	Medium-Strong	C-H Stretch	Alkyl Chain (-CH ₃ , -CH ₂)
~1630	Strong	N-H Bend (asymmetric)	Ammonium (-NH ₃ ⁺)
~1580	Strong	C=O Stretch (asymmetric)	Carboxylate (-COO ⁻)
~1410	Medium	C=O Stretch (symmetric)	Carboxylate (-COO ⁻)

Note: In the solid state, amino acids exist as zwitterions. The IR spectrum reflects the vibrations of the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups rather than the free amine (-NH₂) and carboxylic acid (-COOH) groups.[2][3][4][5]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **(R)-2-Aminoheptanoic Acid**

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

m/z Value	Ion Assignment	Notes
146.12	[M+H] ⁺	Protonated molecular ion.
100.12	[M+H - H ₂ O - CO] ⁺ or [M+H - COOH] ⁺	Major fragment resulting from the characteristic loss of the carboxyl group.

Note: The exact mass of 2-Aminoheptanoic acid is 145.11 g/mol .[6] The fragmentation of protonated amino acids typically involves the neutral loss of water and carbon monoxide, or the

entire formic acid moiety.[7][8]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for the analysis of solid amino acid samples.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **(R)-2-Aminoheptanoic acid** in 0.5-0.7 mL of deuterium oxide (D_2O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration ($\delta = 0.00$ ppm). Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to the D_2O sample to achieve optimal magnetic field homogeneity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set a spectral width of approximately 12 ppm.
 - Use a pulse angle of 30-45 degrees and a relaxation delay of at least 5 seconds to ensure accurate integration.
 - Apply a solvent suppression technique to attenuate the residual HDO signal.
 - Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set a spectral width of approximately 200-220 ppm.
 - Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the reference standard. Integrate the ^1H NMR signals and identify the chemical shifts and multiplicities of all peaks.

FT-IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (~1-2 mg) of **(R)-2-Aminoheptanoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Instrument Setup: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Identify the wavenumbers of the major absorption bands.

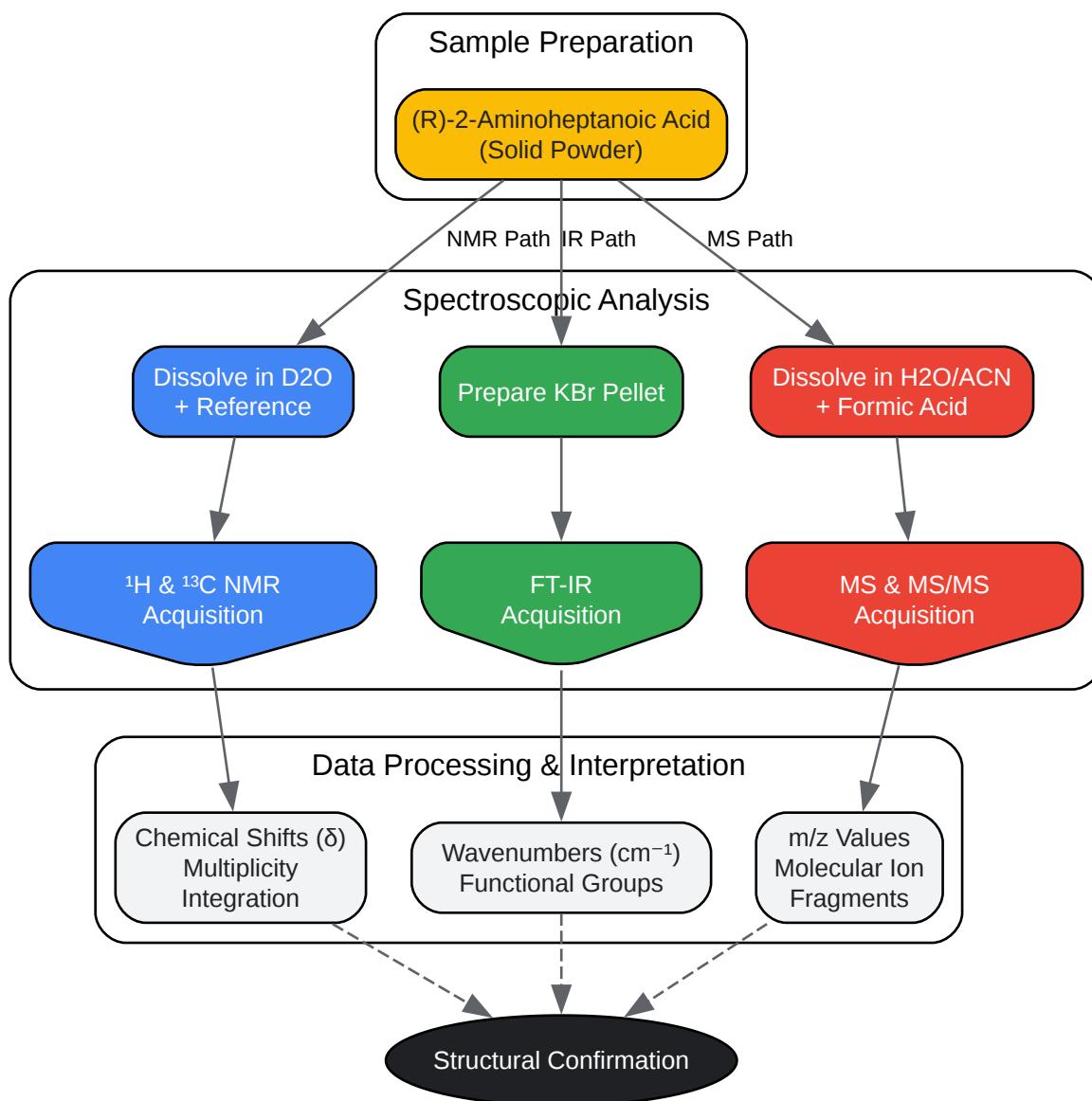
Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of **(R)-2-Aminoheptanoic acid** (~10-100 μM) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid to promote protonation.
- Instrument Setup:

- Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- Calibrate the mass analyzer using a standard calibration solution.
- Set the ESI source to positive ion mode.
- MS1 Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μ L/min).
 - Acquire a full scan mass spectrum (MS1) over a relevant m/z range (e.g., m/z 50-300) to identify the protonated molecular ion $[M+H]^+$.
- MS/MS (Fragmentation) Data Acquisition:
 - Perform a product ion scan by selecting the $[M+H]^+$ ion (m/z 146.12) as the precursor ion.
 - Fragment the precursor ion in the collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a fragmentation spectrum (MS/MS).
- Data Analysis: Analyze the MS1 spectrum to confirm the mass of the molecular ion. Analyze the MS/MS spectrum to identify the m/z values of the major fragment ions and propose fragmentation pathways.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **(R)-2-Aminoheptanoic acid**.



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Caption: General workflow for spectroscopic analysis of **(R)-2-Aminoheptanoic acid**.

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